![molecular formula C16H24N4S2 B10980680 1-(2-{[5-(4,5-dimethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine](/img/structure/B10980680.png)
1-(2-{[5-(4,5-dimethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine
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Overview
Description
1-(2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)PIPERIDINE is a complex organic compound that features a combination of thiazole, triazole, and piperidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)PIPERIDINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-thiocyanato ketones with appropriate aldehydes under basic conditions.
Formation of the Triazole Ring: This involves the cyclization of hydrazonoyl halides with thiourea derivatives.
Coupling with Piperidine: The final step involves the nucleophilic substitution reaction where the synthesized thiazole-triazole intermediate is reacted with piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)PIPERIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)PIPERIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHYL)PIPERIDINE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, known for their antifungal properties.
Piperidine Derivatives: Compounds like piperine and risperidone, which are used for their bioactive properties in medicine.
Properties
Molecular Formula |
C16H24N4S2 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[2-[[5-(4,5-dimethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C16H24N4S2/c1-12-13(2)22-11-14(12)15-17-18-16(19(15)3)21-10-9-20-7-5-4-6-8-20/h11H,4-10H2,1-3H3 |
InChI Key |
MTGZDBFOUBWHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C)SCCN3CCCCC3)C |
Origin of Product |
United States |
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